![molecular formula C16H20N2O B2624503 (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide CAS No. 2094026-58-9](/img/structure/B2624503.png)
(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide, also known as JNJ-1661010, is a small molecule drug candidate that has been studied for its potential therapeutic effects. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system in the body.
作用机制
(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide increases the levels of endocannabinoids in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of obesity and diabetes.
实验室实验的优点和局限性
One advantage of (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide. One area of interest is the potential use of this compound as a therapeutic agent for pain management, anxiety, and depression. Another area of interest is the development of more potent and selective FAAH inhibitors that can be used to study the endocannabinoid system in more detail. Finally, there is interest in studying the long-term effects of FAAH inhibition on the body, including potential effects on cognition and memory.
合成方法
(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzylamine with ethyl 4-chloroacetoacetate to form the intermediate ethyl 4-(4-methylphenyl)-3-oxobutanoate. The second step involves the reaction of this intermediate with 2-methyl-2-butenenitrile in the presence of a base to form the final product, (E)-N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide.
科学研究应用
(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide has been studied for its potential therapeutic effects in a variety of areas, including pain management, anxiety, and depression. It has been shown to modulate the endocannabinoid system by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in endocannabinoid levels, which can have a variety of effects on the body.
属性
IUPAC Name |
(E)-N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12(2)15(11-17)18-16(19)6-4-5-14-9-7-13(3)8-10-14/h4-5,7-10,12,15H,6H2,1-3H3,(H,18,19)/b5-4+/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVZOUREPAPVEO-RGDDUWESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCC(=O)NC(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/CC(=O)N[C@@H](C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)
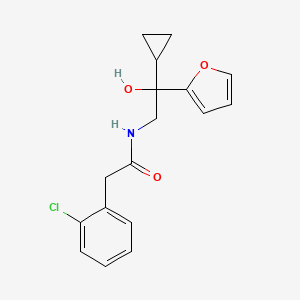

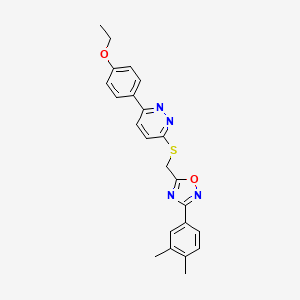
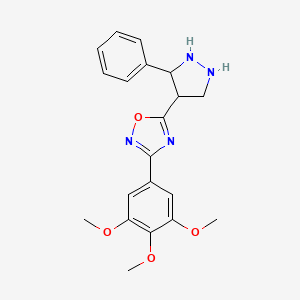
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)
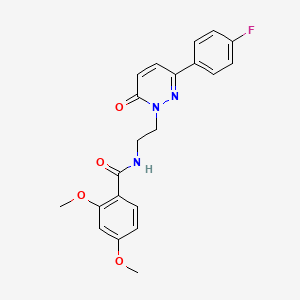
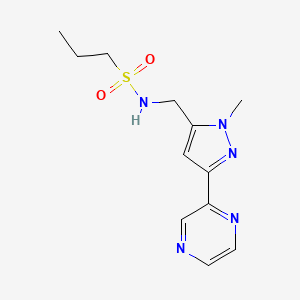

![5-(4-chlorophenyl)-2-{[4-hydroxydihydro-2(3H)-isoxazolyl]methylene}-1,3-cyclohexanedione](/img/structure/B2624437.png)
![N-[(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2624439.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2624440.png)
![2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2624441.png)